2-(2-Hydroxy-5-methoxyphenoxy)acrylic acid
Description
2-(2-Hydroxy-5-methoxyphenoxy)acrylic acid (C₁₀H₁₀O₅, MW: 210.18 g/mol) is a phenolic compound featuring a hydroxy group at position 2 and a methoxy group at position 5 on the aromatic ring, linked via an ether oxygen to an acrylic acid moiety . This structure confers unique physicochemical properties, including strong hydrogen bonding capacity (due to the phenolic -OH) and acidity from the carboxylic acid group. The conjugated double bond in the acrylic acid chain enhances reactivity in polymerization or addition reactions. Potential applications include pharmaceutical intermediates or antioxidants, leveraging its phenolic structure .
Properties
IUPAC Name |
2-(2-hydroxy-5-methoxyphenoxy)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-6(10(12)13)15-9-5-7(14-2)3-4-8(9)11/h3-5,11H,1H2,2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDSNEAHMPKNPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)OC(=C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79458-62-1 | |
| Record name | 2-(2-Hydroxy-5-methoxyphenoxy)acrylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079458621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-HYDROXY-5-METHOXYPHENOXY)ACRYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33L5KWQ76F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-5-methoxyphenoxy)acrylic acid typically involves the reaction of 2-hydroxy-5-methoxyphenol with acryloyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of acryloyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxy-5-methoxyphenoxy)acrylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acrylic acid moiety can be reduced to a propionic acid derivative using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 2-(2-Methoxy-5-oxo-phenoxy)acrylic acid.
Reduction: 2-(2-Hydroxy-5-methoxyphenoxy)propionic acid.
Substitution: 2-(2-Hydroxy-5-substituted-phenoxy)acrylic acid derivatives.
Scientific Research Applications
2-(2-Hydroxy-5-methoxyphenoxy)acrylic acid has been identified as a metabolite isolated from the endophytic fungus Phoma macrostoma, which resides in the inner tissues of the medicinal plant Glycyrrhiza glabra (licorice) . This association highlights its potential as a natural product with therapeutic applications.
Anticancer Properties
Recent studies have indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study by Nalli et al. (2019) demonstrated that structural modifications of compounds derived from Phoma macrostoma resulted in enhanced cytotoxicity against cancer cells, suggesting that this compound could serve as a lead structure for developing new anticancer agents .
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications. Preliminary research indicates that it possesses inhibitory effects against certain bacterial strains, making it a candidate for further exploration in the development of new antibiotics or antimicrobial agents .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Cytotoxicity | Significant against cancer cell lines | Nalli et al. (2019) |
| Antimicrobial | Inhibitory effects on bacterial strains | Preliminary studies |
Case Studies and Research Findings
- Cytotoxicity Study : In the study conducted by Nalli et al., the authors isolated various compounds from Phoma macrostoma and evaluated their cytotoxic potential. The results indicated that certain derivatives of this compound were particularly effective against human cancer cell lines, leading to apoptosis .
- Antimicrobial Research : A separate investigation focused on the antimicrobial properties of phenolic compounds, including this compound. The findings suggested that these compounds could inhibit the growth of pathogenic bacteria, warranting further research into their mechanisms of action and potential clinical applications .
Mechanism of Action
The mechanism of action of 2-(2-Hydroxy-5-methoxyphenoxy)acrylic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and methoxy groups can form hydrogen bonds with amino acid residues in the active sites of enzymes, modulating their activity. The acrylic acid moiety can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent adducts that alter the function of target proteins.
Comparison with Similar Compounds
(E)-3-(2-Methoxy-5-methylphenyl)acrylic Acid
- Structure : C₁₁H₁₂O₃ (MW: 192.21 g/mol), with a methoxy group at position 2 and a methyl group at position 5 on the phenyl ring, conjugated to an acrylic acid group .
- Methyl substituent increases hydrophobicity compared to the target compound.
- Applications: Likely used in organic synthesis or materials science due to its non-polar methyl group .
| Property | Target Compound | (E)-3-(2-Methoxy-5-methylphenyl)acrylic Acid |
|---|---|---|
| Molecular Formula | C₁₀H₁₀O₅ | C₁₁H₁₂O₃ |
| Molecular Weight | 210.18 g/mol | 192.21 g/mol |
| Key Substituents | -OH (position 2), -OCH₃ (position 5) | -OCH₃ (position 2), -CH₃ (position 5) |
| Acidity | Higher (phenolic -OH) | Lower |
(R)-(-)-2-Methoxy-2-phenylacetic Acid
- Structure : C₉H₁₀O₃ (MW: 166.17 g/mol), featuring a chiral center with a methoxy group on the α-carbon of phenylacetic acid .
- Key Differences :
- Applications : Chiral building block in asymmetric synthesis or pharmaceuticals .
| Property | Target Compound | (R)-(-)-2-Methoxy-2-phenylacetic Acid |
|---|---|---|
| Molecular Formula | C₁₀H₁₀O₅ | C₉H₁₀O₃ |
| Functional Groups | Phenolic -OH, acrylic acid | α-Methoxy, carboxylic acid |
| Melting Point | Not reported | 69–70°C |
2-(Benzoylamino)-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acrylic Acid
- Structure : Contains a pyrazole ring with chloro and phenyl substituents, conjugated to an acrylic acid group .
- Key Differences: Heterocyclic pyrazole ring introduces nitrogen atoms, altering electronic properties.
- Applications : Likely investigated for antimicrobial or anti-inflammatory activity due to the pyrazole moiety .
2-Fluoro-5-methoxybenzoic Acid
- Structure : C₈H₇FO₃ (MW: 170.14 g/mol), with fluorine at position 2 and methoxy at position 5 on benzoic acid .
- Key Differences: Fluorine’s electronegativity increases acidity compared to phenolic -OH. Lacks the acrylic acid chain, limiting conjugation effects.
- Applications: Potential use in agrochemicals or as a fluorinated building block .
Biological Activity
2-(2-Hydroxy-5-methoxyphenoxy)acrylic acid is a phenolic compound that has garnered attention due to its potential biological activities. This compound is primarily isolated from the endophytic fungus Phoma macrostoma, which resides within plant tissues. Its structure includes a hydroxyl group and a methoxy group, which are significant for its antioxidant and other biological properties.
- Molecular Formula : CHO
- Molecular Weight : 210.18 g/mol
- Chirality : Achiral
Antioxidant Activity
One of the primary biological activities of this compound is its antioxidant capability. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress which can lead to various diseases.
- Mechanism : The phenolic hydroxyl groups in the compound donate hydrogen atoms or electrons to free radicals, stabilizing them and reducing their reactivity .
Anti-inflammatory Effects
Research indicates that this compound exhibits anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation.
- Case Study : In vitro studies have shown that derivatives of similar phenolic compounds can downregulate inflammatory markers in cell culture models .
Antimicrobial Activity
The compound has demonstrated antimicrobial effects against various pathogens. This activity is attributed to its ability to disrupt microbial cell membranes and inhibit growth.
- Research Findings : Studies have reported effective inhibition of bacterial strains, suggesting its potential use as a natural antimicrobial agent .
Comparative Biological Activity Table
| Activity | Mechanism | Reference |
|---|---|---|
| Antioxidant | Free radical scavenging | |
| Anti-inflammatory | Inhibition of cytokine production | |
| Antimicrobial | Disruption of cell membranes |
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical methods, including palladium-catalyzed reactions. Its derivatives have been explored for enhanced biological activities.
- Synthesis Overview : The initial steps involve the activation of the phenolic group followed by reactions with acrylate derivatives to form the final compound .
Case Studies on Biological Effects
-
Antioxidant Efficacy Study :
- A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays, showing significant radical scavenging activity comparable to standard antioxidants like ascorbic acid.
-
Anti-inflammatory Mechanism Investigation :
- Research conducted on human macrophage cell lines indicated that treatment with this compound reduced TNF-alpha levels, suggesting a potential role in managing inflammatory diseases.
-
Antimicrobial Spectrum Analysis :
- A series of tests against Gram-positive and Gram-negative bacteria demonstrated that the compound effectively inhibited growth at concentrations lower than those required for conventional antibiotics, highlighting its potential as a natural antimicrobial agent.
Q & A
Q. What are the recommended synthetic routes for 2-(2-Hydroxy-5-methoxyphenoxy)acrylic acid, and how do reaction conditions influence yield?
Methodological Answer:
- Esterification/Coupling: React 2-hydroxy-5-methoxyphenol with acryloyl chloride in anhydrous dichloromethane (DCM) under nitrogen, using a base like triethylamine to scavenge HCl. Yield optimization requires precise stoichiometry (1:1.2 molar ratio of phenol to acryloyl chloride) and controlled temperatures (0–5°C) to minimize side reactions (e.g., polymerization) .
- Alternative Route: Enzymatic catalysis using lipases (e.g., Candida antarctica) in non-polar solvents (e.g., toluene) can enhance regioselectivity for the phenolic hydroxyl group, reducing byproducts. Reaction monitoring via TLC (silica gel, ethyl acetate/hexane 3:7) is critical .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?
Methodological Answer:
- NMR Spectroscopy: Use ¹H NMR (DMSO-d₆) to confirm phenolic proton (δ 9.8–10.2 ppm) and acrylic acid protons (δ 6.2–6.4 ppm for α-H, δ 5.8–6.0 ppm for β-H). ¹³C NMR resolves methoxy (δ 55–56 ppm) and carbonyl (δ 170–172 ppm) groups .
- XRD Crystallography: For solid-state confirmation, employ SHELX programs (e.g., SHELXL) to solve crystal structures. High-resolution data (≤ 0.8 Å) ensures accurate refinement of methoxy and acrylate moieties .
- HPLC-MS: Reverse-phase C18 columns (acetonitrile/0.1% formic acid) coupled with ESI-MS detect impurities (e.g., unreacted precursors) at ppm levels .
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Light Sensitivity: Store in amber vials at –20°C to prevent UV-induced degradation of the phenolic and acrylic moieties. Stability assays (HPLC, 0–30 days) show <5% degradation under these conditions .
- pH-Dependent Stability: In aqueous solutions (pH >7), the acrylic acid group undergoes hydrolysis. Buffers (pH 4–6) with 0.1% ascorbic acid as an antioxidant improve shelf life .
Q. What solvent systems are optimal for solubility studies in biological assays?
Methodological Answer:
- Polar Solvents: DMSO (≥50 mg/mL) is ideal for stock solutions. For aqueous dilution, use PBS (pH 7.4) with ≤1% DMSO to avoid cytotoxicity.
- LogP Determination: Shake-flask method (octanol/water) reveals a logP of ~1.2, indicating moderate hydrophilicity suitable for cell-based assays .
Advanced Research Questions
Q. How can researchers resolve contradictions between crystallographic and spectroscopic data for this compound?
Methodological Answer:
- Twinning/Polymorphism: If XRD data (e.g., SHELXL refinement) suggests a planar structure but NMR shows conformational flexibility, consider twinning or polymorphism. Use DSC to detect multiple melting points and variable-temperature XRD to assess lattice dynamics .
- Dynamic NMR: Perform ¹H NMR at elevated temperatures (50–80°C) to observe coalescence of split peaks, confirming rotational barriers in the phenoxy-acrylate linkage .
Q. What mechanistic insights guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Structure-Activity Relationship (SAR): Replace the methoxy group with electron-withdrawing substituents (e.g., –Cl, –CF₃) to enhance electrophilicity. DFT calculations (B3LYP/6-31G*) predict increased reactivity at the acrylic acid β-carbon .
- Enzymatic Inhibition Assays: Test derivatives against cyclooxygenase-2 (COX-2) using SPR to measure binding kinetics (KD values). Methoxy-to-ethoxy substitutions show 3x higher affinity due to improved hydrophobic interactions .
Q. How can researchers identify and quantify degradation products under accelerated stability conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to 40°C/75% RH for 14 days. Analyze via LC-QTOF-MS to identify major degradation products (e.g., demethylated phenols or acrylic acid dimers) .
- Kinetic Modeling: Use Arrhenius plots (k vs. 1/T) to extrapolate shelf life at 25°C. Activation energy (Ea) of ~85 kJ/mol indicates moderate thermal liability .
Q. What computational strategies predict interactions between this compound and biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Dock the compound into COX-2’s active site (PDB: 5KIR). Energy minimization (AMBER force field) reveals hydrogen bonds between the phenolic –OH and Arg120 .
- MD Simulations (GROMACS): Run 100-ns simulations to assess binding stability. Root-mean-square fluctuation (RMSF) <1.5 Å for the methoxy group confirms minimal conformational drift .
Physicochemical Properties
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
